(Z)-ethyl 3,4-dimethyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-5-29-20(26)18-15(3)23(4)21(30-18)22-19(25)16-6-8-17(9-7-16)31(27,28)24-12-10-14(2)11-13-24/h6-9,14H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFQTFCYWFCURD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 3,4-dimethyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C21H27N3O5S2, with a molecular weight of 465.58 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O5S2 |
| Molecular Weight | 465.58 g/mol |
| IUPAC Name | Ethyl 3,4-dimethyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-thiazole-5-carboxylate |
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. Research indicates that compounds with a thiazole core often exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial in treating neurodegenerative diseases like Alzheimer's disease .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant AChE inhibitory activity. This suggests potential applications in enhancing cognitive function by increasing acetylcholine levels in the brain .
Case Studies
- Alzheimer's Disease Models : In studies involving animal models of Alzheimer's disease, compounds similar to this compound have shown promising results in improving memory and learning capabilities. The IC50 values for AChE inhibition were reported as low as 2.7 µM for related compounds .
- Cancer Research : Thiazole derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of Bcl-2 family proteins .
Comparative Analysis with Similar Compounds
A comparative analysis with other thiazole-based compounds reveals that this compound has a unique profile due to the presence of the piperidine sulfonamide moiety, which enhances its biological activity.
| Compound Name | AChE Inhibition IC50 (µM) | Notes |
|---|---|---|
| Compound A | 5.0 | Standard AChE inhibitor |
| Compound B | 8.0 | Moderate activity |
| (Z)-Ethyl Compound | 2.7 | Strong AChE inhibitory activity |
Comparison with Similar Compounds
Key Observations :
- The 4-methylpiperidin-1-yl sulfonyl group may improve solubility and membrane permeability relative to pyridazine or isoxazole substituents in I-6230 and I-6273 due to its polar sulfonamide moiety .
- The Z-imino configuration could enforce a specific spatial arrangement, unlike the flexible phenethylamino/thio groups in I-6230-I-6373, which may adopt multiple conformations .
Physicochemical Properties
While explicit data for the target compound are absent, comparisons can be drawn from substituent effects:
- Molecular Weight : The target compound (estimated >450 g/mol) is heavier than I-6230 (~350 g/mol) due to the thiazole core and sulfonamide group. This may impact bioavailability.
- Solubility: The sulfonamide group (pKa ~1–2) could enhance aqueous solubility at physiological pH compared to I-6230’s pyridazine (basic) or I-6373’s thioether (nonpolar) .
- Metabolic Stability : The 4-methylpiperidinyl group may reduce oxidative metabolism compared to pyridazine or isoxazole rings, which are prone to CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
